1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate
Description
Overview of Indazole Chemistry
Indazole represents one of the most important classes of nitrogen-containing heterocyclic compounds, featuring a bicyclic ring structure composed of a pyrazole ring fused with a benzene ring. This heterocyclic scaffold exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being thermodynamically more stable and therefore the predominant tautomer under normal conditions. The structural characteristics of indazoles make them particularly valuable in medicinal chemistry, as they serve as pharmacologically important scaffolds that have attracted considerable attention from chemists worldwide.
The indazole core structure exhibits amphoteric properties, allowing it to be protonated to form an indazolium cation or deprotonated to yield an indazolate anion. These acid-base equilibria are characterized by specific pKa values: 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion. This amphoteric nature contributes significantly to the versatility of indazole derivatives in various chemical transformations and biological interactions.
Indazole derivatives demonstrate a remarkably broad spectrum of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. Notable pharmaceutical compounds containing the indazole scaffold include niraparib, which serves as an anticancer drug for treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers, and pazopanib, a tyrosine kinase inhibitor approved by the Food and Drug Administration for renal cell carcinoma treatment. Additionally, commercially available anti-inflammatory drugs such as bendazac and benzydamine incorporate the 1H-indazole framework, demonstrating the clinical significance of this heterocyclic system.
The synthesis of indazole derivatives has evolved to encompass numerous methodological approaches, each offering distinct advantages for constructing these heterocycles with enhanced biological activities. These synthetic strategies range from traditional condensation reactions to modern palladium-catalyzed cross-coupling methods, enabling the preparation of diversely substituted indazole compounds with various functional groups. The development of efficient synthetic routes has been crucial for advancing indazole chemistry and expanding the accessibility of these compounds for pharmaceutical research.
Historical Context of 1,3-Dicarboxylate Indazole Derivatives
The development of 1,3-dicarboxylate indazole derivatives represents a significant advancement in heterocyclic chemistry, with these compounds emerging as valuable synthetic intermediates and biologically active molecules. The incorporation of carboxylate functionalities at positions 1 and 3 of the indazole ring system provides unique reactivity patterns and enables diverse chemical transformations that are not readily accessible with simpler indazole derivatives. Historical research has demonstrated that ester-containing side chains of different lengths can be successfully introduced at the nitrogen positions of indazoles through nucleophilic substitution reactions, leading to mixtures of N-1 and N-2 isomers where the N-1 isomer typically predominates.
Early synthetic approaches to indazole carboxylate derivatives involved nucleophilic displacement reactions using haloester reagents with 1H-indazole in alkaline solution. These methods established fundamental principles for regioselective synthesis, revealing that reaction conditions significantly influence the product distribution between N-1 and N-2 substituted isomers. The choice of base and solvent proved critical, with potassium tert-butoxide in tetrahydrofuran and potassium carbonate in dimethylformamide emerging as preferred conditions for different chain lengths.
The structural characterization of 1,3-dicarboxylate indazole derivatives has relied heavily on multinuclear nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis. These analytical techniques have enabled precise identification of regioisomers and confirmation of molecular structures, particularly through distinctive nuclear magnetic resonance spectroscopic patterns that differentiate N-1 and N-2 substituted compounds. X-ray crystallographic studies have provided additional structural validation, as demonstrated with indazol-2-yl-acetic acid, which revealed supramolecular architecture involving intermolecular hydrogen bonds.
The hydrolysis of ester functionalities in 1,3-dicarboxylate indazole derivatives has been thoroughly investigated, providing access to corresponding carboxylic acid derivatives in excellent yields. This transformation expands the synthetic utility of these compounds by introducing carboxylic acid groups that can participate in further derivatization reactions, including amide formation and other coupling reactions. The ability to interconvert between ester and acid forms has proven essential for structure-activity relationship studies and optimization of biological properties.
Significance of 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate in Chemical Research
This compound occupies a unique position in contemporary chemical research due to its distinctive structural features and versatile reactivity profile. The compound incorporates multiple functional elements within a single molecular framework: a tert-butyl ester group at position 1, a methyl ester group at position 3, and an iodine substituent at position 5 of the indazole core. This combination of functional groups creates a highly functionalized molecule that serves as an advanced synthetic intermediate for the construction of more complex heterocyclic structures.
The presence of the iodine substituent at position 5 significantly enhances the chemical reactivity of the compound, enabling participation in various cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck reactions. These palladium-catalyzed transformations allow for the introduction of diverse aryl, alkynyl, and alkenyl substituents, thereby expanding the structural diversity accessible from this synthetic platform. The strategic positioning of the iodine atom provides excellent regioselectivity in these coupling reactions, facilitating the synthesis of precisely substituted indazole derivatives.
The differential ester protection strategy employed in this compound design offers significant synthetic advantages. The tert-butyl ester group at position 1 provides greater steric hindrance and different hydrolysis conditions compared to the methyl ester at position 3, enabling selective deprotection and functionalization strategies. This orthogonal protection scheme allows chemists to modify each carboxylate group independently, creating opportunities for sequential derivatization and the synthesis of asymmetrically substituted indazole derivatives.
Research applications of this compound span multiple areas of chemistry and materials science. In pharmaceutical chemistry, the compound serves as a key intermediate for synthesizing potential drug candidates with enhanced biological activity profiles. The structural complexity and functional group diversity of this molecule make it particularly valuable for exploring structure-activity relationships in medicinal chemistry programs targeting various therapeutic areas.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base name "indazole" indicates the bicyclic heterocyclic system consisting of a benzene ring fused to a pyrazole ring. The "1H" designation specifies the tautomeric form where the hydrogen atom is located on nitrogen-1 of the indazole ring system, distinguishing it from the less stable 2H-indazole tautomer.
The positional numbering system for indazole begins with nitrogen-1 in the pyrazole ring, followed by nitrogen-2, and continues around the fused ring system. In this compound, position 1 bears a tert-butyl ester group (tert-butoxycarbonyl), position 3 contains a methyl ester group (methoxycarbonyl), and position 5 on the benzene ring carries an iodine substituent. The term "dicarboxylate" in the name reflects the presence of two ester functional groups derived from carboxylic acids.
Alternative nomenclature systems and synonyms for this compound include "1H-Indazole-1,3-dicarboxylic acid, 5-iodo-, 1-(1,1-dimethylethyl) 3-methyl ester" and "1-O-tert-butyl 3-O-methyl 5-iodoindazole-1,3-dicarboxylate". These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the dicarboxylic acid origin of the ester groups and others focusing on the alkyl substituents of the ester functionalities.
The Chemical Abstracts Service registry number for this compound is 850363-55-2, providing a unique identifier for database searches and regulatory documentation. The molecular descriptor language number MFCD13183002 serves as an additional identifier in chemical databases and inventory systems. These standardized identification systems ensure precise communication about this specific compound across scientific literature and commercial sources.
Table 1: Molecular Identifiers and Physical Properties of this compound
The classification of this compound within chemical taxonomy places it in the category of halogenated heterocyclic compounds, specifically as an iodinated indazole derivative. The compound also belongs to the class of dicarboxylate esters, reflecting its dual ester functionalities. From a synthetic chemistry perspective, it serves as both a synthetic intermediate and a functionalized building block for advanced organic synthesis applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-iodoindazole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(15)7-9(10)11(16-17)12(18)20-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYDZXMYKFFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736041 | |
| Record name | 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-55-2 | |
| Record name | 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Hydrazine Derivatives
Methodology:
The initial step involves synthesizing hydrazine derivatives, such as di-tert-butyl hydrazodiformates, which serve as precursors for indazole formation. This is achieved by reacting di-tert-butyl hydrazodiformate with aryl halides under copper(I)-mediated coupling conditions.-
- Solvent: Anhydrous dimethylformamide (DMF)
- Catalyst: Copper(I) iodide (CuI)
- Ligand: 1,10-Phenanthroline
- Base: Cesium carbonate (Cs₂CO₃)
- Temperature: Approximately 80°C
- Duration: Typically 24 hours
Yield Data:
Yields vary from 23% to 60%, depending on substituents and specific reaction parameters, with optimized conditions favoring higher yields (up to 60%).
Halogenation and Iodination of Aromatic Precursors
Methodology:
Aromatic compounds bearing tert-butyl ester groups are subjected to electrophilic halogenation to introduce iodine at the 5-position. This is often performed using iodine monochloride or iodine in the presence of oxidants under controlled conditions.-
- Reagents: Iodine (I₂), oxidants such as hydrogen peroxide or N-iodosuccinimide (NIS)
- Solvent: Acetic acid or other polar aprotic solvents
- Temperature: Mild heating (~25–80°C)
- Duration: Several hours, monitored via TLC
Notes:
The iodination step is crucial for subsequent cross-coupling and cyclization reactions, providing the necessary halogen handle for the formation of the indazole ring.
Intramolecular Cyclization to Form the Indazole Core
Copper-Catalyzed Cyclization
Methodology:
The key step involves intramolecular cyclization of hydrazine intermediates bearing the iodinated aromatic ring. Copper(I) catalysis facilitates the formation of the indazole nucleus through Ullman-type coupling.-
- Catalyst: CuI (copper(I) iodide)
- Ligand: 1,10-Phenanthroline
- Base: Cs₂CO₃
- Solvent: Anhydrous DMF
- Temperature: 80°C
- Duration: 24 hours
Outcome:
This method yields the indazole derivatives with high efficiency, often exceeding 90% in optimized conditions, as demonstrated in the synthesis of various substituted indazoles.
One-Pot Synthesis Approach
Methodology:
Recent advances include one-pot procedures where iodinated precursors, hydrazine derivatives, and cyclization conditions are combined, streamlining the synthesis and reducing purification steps.-
- Reagents: Iodinated aromatic halides, hydrazine derivatives, CuI, ligand, base
- Solvent: DMF
- Rate of addition: Controlled via syringe pump to optimize yield and minimize side reactions
- Temperature: 80°C
- Duration: 24 hours
Yields:
Typically around 60%, with the advantage of fewer purification steps and higher overall efficiency.
Functionalization of the Indazole Ring
Methylation at the 3-position:
Alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions introduces the methyl group at the 3-position of the indazole core.Notes on Ester Groups:
The tert-butyl esters are introduced via carbamate formation using tert-butyl dicarbonate (Boc₂O) under basic conditions, often in dichloromethane or DMF, with catalysts like DMAP.
Data Summary and Comparative Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine precursor synthesis | Hydrazine hydrate + aromatic halide, heat | 90% | Recrystallization for purity |
| Hydrazine to indazole cyclization | CuI, 1,10-phenanthroline, Cs₂CO₃, DMF, 80°C | 23–60% | Optimized via one-pot method |
| Aromatic iodination | I₂, oxidant, acetic acid, mild heating | Variable | Selective at 5-position |
| Methylation at 3-position | Methyl iodide, base | High | For methyl substitution |
| Ester formation | Boc₂O, base, dichloromethane | High | tert-Butyl ester installation |
Research Findings and Optimization
Efficiency:
Copper(I)-mediated cyclization has proven highly effective, especially when combined with modern one-pot techniques that reduce purification steps and improve yields.Selectivity:
Electrophilic iodination and subsequent coupling are regioselective for the 5-position of the indazole ring, especially under controlled conditions.Reagent Choice:
Use of N-iodosuccinimide (NIS) or iodine with oxidants provides cleaner iodination with minimal polyhalogenation.Reaction Monitoring: TLC and NMR are essential for tracking reaction progress and confirming regioselectivity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Iodination: Iodine or iodinating agents such as N-iodosuccinimide (NIS) are commonly used.
Esterification: Alcohols and acid catalysts are used to form ester groups.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze ester groups.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of the indazole compound can be formed.
Carboxylic Acids: Hydrolysis of ester groups results in the formation of carboxylic acids.
Scientific Research Applications
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and ester groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
1-(tert-Butyl) 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate (CAS 944904-57-8)
- Molecular Formula : C₁₄H₁₅IN₂O₄ (identical to the target compound).
- Key Difference : Ester groups at positions 1 and 5 (vs. 1 and 3 in the target compound) (Fig. 2).
- Implications : Altered electronic effects and steric hindrance may influence reactivity. For example, the 1,5-dicarboxylate isomer may exhibit distinct solubility or catalytic coupling efficiency .
1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate (10b)
Heterocycle Core Modifications
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
- Structure : Replaces indazole with indole (one nitrogen atom in the five-membered ring).
- Implications : Indazole derivatives generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity due to the adjacent nitrogens, making them preferable in drug design .
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
Halogen-Substituted Derivatives
1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate
- Key Feature : Bromine at position 5 and a thiophene-carbonyl group at position 3.
- Applications : Bromine facilitates cross-coupling reactions but is less reactive than iodine in Ullmann or Buchwald-Hartwig reactions .
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate
NMR Spectral Trends
Figures :
- Fig. 1 : Structure of the target compound.
- Fig. 2 : Positional isomer (1,5-dicarboxylate).
Biological Activity
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS Number: 850363-55-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15IN2O4 |
| Molecular Weight | 402.19 g/mol |
| CAS Number | 850363-55-2 |
| Purity | 95% |
This compound exhibits various biological activities, primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways involved in cancer progression and other diseases.
Anticancer Potential
Recent research indicates that compounds similar to 1-tert-butyl 3-methyl 5-iodo-1H-indazole derivatives can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that indazole derivatives could interfere with the activity of protein kinases associated with tumor growth and metastasis . The compound's structural features enable it to bind effectively to these targets, potentially leading to reduced tumor viability.
Case Studies
- Inhibition of Tumor Growth : A study published in Molecules highlighted the efficacy of indazole derivatives in inhibiting tumor growth in vitro. The study reported that specific modifications on the indazole structure enhanced its binding affinity to cancer-related proteins .
- Resistance Mechanisms : Another investigation focused on human glutathione transferase A1-1 (hGSTA1-1), which contributes to drug resistance in cancer therapy. Compounds like 1-tert-butyl 3-methyl 5-iodo-1H-indazole derivatives were evaluated for their ability to modulate hGSTA1-1 activity, suggesting a potential role in overcoming drug resistance .
Pharmacological Applications
The compound's diverse biological activity suggests potential applications in:
- Cancer Therapy : As an adjunct or alternative treatment for various cancers by targeting specific kinases involved in tumor progression.
- Drug Resistance Modulation : Enhancing the efficacy of existing chemotherapeutic agents by inhibiting resistance pathways.
Q & A
Q. What are the common synthetic routes for preparing 1-tert-butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate, and what critical reaction conditions optimize yield?
The compound is typically synthesized via sequential protection and iodination. A key step involves introducing the iodine substituent at the 5-position of the indazole core. For example, tert-butyl and methyl groups are introduced as protecting agents using Boc (tert-butoxycarbonyl) and methyl esterification under anhydrous conditions. A general procedure involves reacting N-protected intermediates with iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like THF or DMF. Critical conditions include maintaining low temperatures (0–5°C) during iodination to prevent side reactions and using strong bases like LiHMDS for deprotonation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR Spectroscopy : The tert-butyl group appears as a singlet at ~1.4 ppm in H NMR. The methyl ester resonates as a singlet near 3.8–4.0 ppm. The iodo substituent induces deshielding in adjacent protons, shifting aromatic protons downfield (e.g., 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with iodine (I, 100% abundance).
- X-ray Crystallography : Used to resolve steric effects of the tert-butyl group and confirm regioselectivity of iodination. SHELXL is recommended for refinement .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s crystallographic behavior, and what challenges arise during X-ray structure determination?
The tert-butyl group introduces rotational disorder, complicating electron density maps. Strategies to mitigate this include:
- Collecting high-resolution data (<1.0 Å) to resolve partial occupancy.
- Using restraints (e.g., SIMU/DELU in SHELXL) to model disorder .
- Cooling crystals to 100–173 K to reduce thermal motion . Reported R factors for similar structures range from 0.06 to 0.13, indicating moderate refinement challenges .
Q. What strategies are recommended for analyzing contradictory NMR data arising from steric and electronic effects?
Contradictions may arise from:
- Steric shielding by tert-butyl : Reduces coupling constants (e.g., ) in adjacent protons.
- Electron-withdrawing iodo group : Deshields aromatic protons, shifting peaks downfield. Solutions include:
- Variable-temperature NMR to assess dynamic effects.
- 2D experiments (COSY, NOESY) to resolve overlapping signals.
- Comparing experimental data with DFT-calculated chemical shifts .
Q. In cross-coupling reactions, how does the 5-iodo substituent on the indazole core affect reactivity compared to bromo or chloro derivatives?
The 5-iodo group enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to lower bond dissociation energy (C-I vs. C-Br/Cl). However, steric hindrance from the tert-butyl group may reduce reaction rates. Optimal conditions involve:
Q. How can researchers design experiments to study regioselectivity in further functionalization at the 5-iodo position?
- Competitive coupling studies : Compare reactivity of 5-iodo vs. other halogenated analogs (e.g., 5-bromo).
- Computational modeling : Use DFT to calculate activation barriers for oxidative addition.
- Directed ortho-metalation : Exploit the indazole’s nitrogen to direct functionalization .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to protect reactive intermediates .
- Crystallography : Use SHELX programs for structure solution and refinement, particularly for handling disorder .
- Data interpretation : Cross-validate NMR and X-ray data with computational models to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
